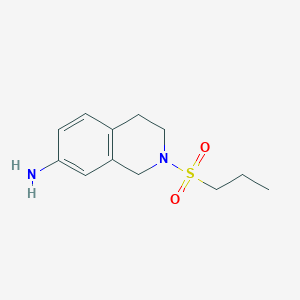
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
概要
説明
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Potential as Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor
Research indicates that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, similar to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, are potent inhibitors of PNMT. These derivatives have been found to possess high PNMT inhibitory potency and selectivity. The compounds are also predicted to penetrate the blood-brain barrier, making them relevant for neurological studies (Grunewald, Romero, & Criscione, 2005).
Synthesis Methods and Chemical Transformations
Studies have developed new methods for synthesizing 3-arylsulfonylquinoline derivatives, which are structurally related to this compound. These methods, such as the tert-butyl hydroperoxide mediated cycloaddition, provide efficient routes for forming complex chemical structures, which are significant in pharmaceutical drug development (Zhang et al., 2016).
Application in Anticancer Research
Derivatives of 1,2,3,4-tetrahydroisoquinoline, including compounds structurally related to this compound, have been studied as potential anticancer agents. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating their potential use in cancer research and treatment (Redda, Gangapuram, & Ardley, 2010).
Role in Organic Synthesis
The chemical structure of this compound is closely related to that of 1,2,3,4-tetrahydroisoquinoline, which is utilized in various organic synthesis reactions. These include redox-neutral annulations and dual C-H bond functionalization, highlighting the compound's significance in the development of new synthetic methodologies (Zhu & Seidel, 2017).
Development of Specific Bradycardic Agents
Research on 1,2,3,4-tetrahydroisoquinoline derivatives, similar to the structure of this compound, has led to the synthesis of compounds with potential as specific bradycardic agents. These compounds have shown significant activity in reducing heart rate without adversely affecting blood pressure (Kakefuda et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRDKCYVZWFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



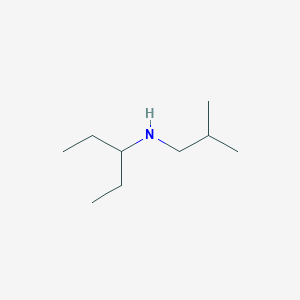
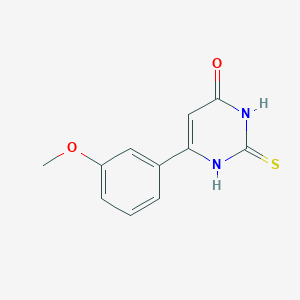
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)
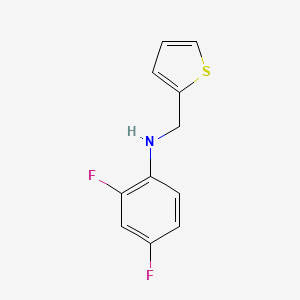

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)
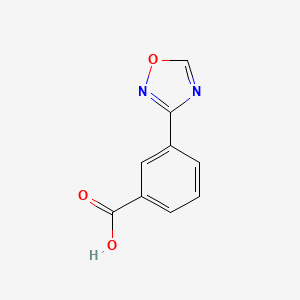
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
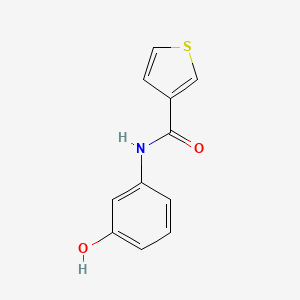
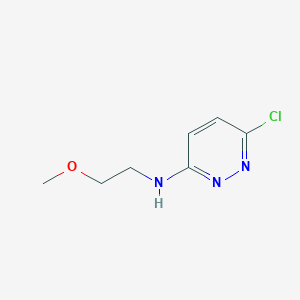

amine](/img/structure/B1414755.png)